5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile can be achieved through a modified Hantzsch synthesis. This method involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under solvent-free conditions, often facilitated by microwave irradiation . The reaction typically proceeds as follows:
Reactants: Methyl acetyl acetone, 3-nitrobenzaldehyde, and methyl 3-amino crotonate.
Conditions: Microwave irradiation at 100 W for 2 minutes.
Product: The desired dihydropyridine derivative is obtained after cooling the reaction mass to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target L-type calcium channels in vascular smooth muscle cells.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used to treat hypertension and angina.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines. Its nitro and sulfanyl groups, in particular, offer additional sites for chemical modification and potential therapeutic applications.
Properties
IUPAC Name |
5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-4-17-8-10-18(11-9-17)24-21(13-26)25(27-15(2)23(24)16(3)29)33-14-22(30)19-6-5-7-20(12-19)28(31)32/h5-12,24,27H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKNFYVGOQMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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